2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile
Overview
Description
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is an organic compound with the molecular formula C₉H₇BrClNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical development. This compound is characterized by the presence of bromomethyl and chlorophenoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile typically involves the bromination of 4-chlorophenoxyacetonitrile. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow photochemical methods. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of N-bromosuccinimide in a solvent like acetone or dichloromethane, followed by illumination in a constant-temperature water bath reactor, is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in an aqueous medium is commonly used for oxidation reactions.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thiocyanates.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents due to its ability to undergo diverse chemical transformations.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile involves its ability to participate in nucleophilic substitution and oxidation reactions. The bromomethyl group acts as a reactive site for nucleophiles, while the chlorophenoxy group provides stability to the molecule. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
- 2-[2-(Bromomethyl)-4-fluorophenoxy]acetonitrile
- 2-[2-(Bromomethyl)-4-methylphenoxy]acetonitrile
- 2-[2-(Bromomethyl)-4-nitrophenoxy]acetonitrile
Comparison: Compared to its analogs, 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects. This uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-[2-(bromomethyl)-4-chlorophenoxy]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPOEXTEKINRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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